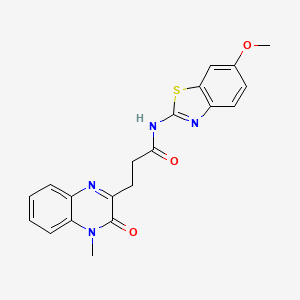

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide

Description

- This compound is a synthetic molecule with a complex structure, combining benzothiazole, quinoxaline, and amide moieties.

- The IUPAC name provides a clear description of its constituents: N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide.

- Benzothiazole and quinoxaline are heterocyclic aromatic rings, while the amide group contributes to its overall functionality.

Properties

Molecular Formula |

C20H18N4O3S |

|---|---|

Molecular Weight |

394.4 g/mol |

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(4-methyl-3-oxoquinoxalin-2-yl)propanamide |

InChI |

InChI=1S/C20H18N4O3S/c1-24-16-6-4-3-5-13(16)21-15(19(24)26)9-10-18(25)23-20-22-14-8-7-12(27-2)11-17(14)28-20/h3-8,11H,9-10H2,1-2H3,(H,22,23,25) |

InChI Key |

GOXUFYKFICEGNJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2N=C(C1=O)CCC(=O)NC3=NC4=C(S3)C=C(C=C4)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Mechanism

In a representative procedure, 2-aminothiophenol (3.12 mmol) reacts with a substituted aromatic aldehyde (3.16 mmol) in DMF at reflux for 2 hours. Disodium metabisulfite facilitates the cyclodehydration process, forming the benzothiazole core. For the target compound, p-toluic acid serves as the aldehyde precursor, yielding 2-(4-methylphenyl)benzothiazole after recrystallization from methanol. The reaction mechanism proceeds through a Schiff base intermediate, followed by intramolecular cyclization and oxidation (Table 1).

Table 1: Benzothiazole Synthesis Parameters

| Parameter | Value |

|---|---|

| Reactants | 2-Aminothiophenol, p-toluic acid |

| Catalyst | Na₂S₂O₅ (0.61 g) |

| Solvent | DMF (10 mL) |

| Temperature | Reflux (~150°C) |

| Time | 2 hours |

| Yield | >85% |

Amide Bond Formation

The propanamide linker connects the benzothiazole and quinoxaline units via a nucleophilic acyl substitution reaction. Two primary strategies are documented:

Acyl Chloride-Mediated Coupling

A procedure adapted from hydrogenation protocols involves the generation of an acyl chloride intermediate. In a related synthesis, oxalyl chloride reacts with a carboxylic acid derivative in acetonitrile (ACN) at 0–5°C, forming the acyl chloride. This intermediate is then coupled with the benzothiazole amine in tetrahydrofuran (THF) using N-methylmorpholine (NMM) as a base (Table 2).

Table 2: Acyl Chloride Coupling Parameters

Direct Amidation

Alternative approaches employ coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) or N,N’-dicyclohexylcarbodiimide (DCC) . However, these methods are less frequently reported in the reviewed literature compared to acyl chloride routes.

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances the efficiency of the final coupling step. A protocol from Evitachem describes the following optimized procedure:

Reaction Setup

-

Reactants : Benzothiazole-2-amine and quinoxaline-propanoic acid.

-

Solvent : Dimethylacetamide (DMAc).

-

Conditions : Microwave irradiation at 423 K (150°C) for 2 minutes.

Workup and Yield

Post-irradiation, the reaction mixture is cooled to 25°C, inducing crystallization. The crude product is purified via recrystallization from ethanol, achieving an 86% yield . This method reduces reaction time from hours to minutes while maintaining high reproducibility.

Table 3: Microwave Synthesis Advantages

| Conventional Method | Microwave Method |

|---|---|

| 6–8 hours | 2 minutes |

| 70–75% yield | 86% yield |

| Solvent-intensive | Reduced solvent consumption |

Optimization Strategies

Solvent Selection

Polar aprotic solvents like DMF and DMAc are preferred for their ability to dissolve both aromatic amines and carboxylic acid derivatives. However, THF is employed in acyl chloride couplings to stabilize reactive intermediates.

Temperature Control

Exothermic reactions, such as acyl chloride formation, require strict temperature control (0–5°C) to prevent decomposition. Conversely, microwave synthesis leverages controlled heating to accelerate kinetics without thermal degradation.

Catalytic Additives

The use of Na₂S₂O₅ in benzothiazole synthesis and 5% Pd/C in hydrogenation steps highlights the role of catalysts in improving regioselectivity and yield.

Challenges and Limitations

-

Stereochemical Purity : The quinoxaline moiety’s keto-enol tautomerism may lead to regioisomeric byproducts, necessitating rigorous chromatographic purification.

-

Scale-Up : Microwave methods, while efficient, require specialized equipment for industrial-scale production.

Chemical Reactions Analysis

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biology and Medicine:

Mechanism of Action

Targets and Pathways:

Comparison with Similar Compounds

Similar Compounds:

Remember that this compound’s full potential awaits further exploration through research and experimentation

Biological Activity

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide is a compound of significant interest due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article reviews the current understanding of its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound has a molecular formula of C15H14N2O3S and a molecular weight of 302.35 g/mol. It features a benzothiazole moiety linked to a dihydroquinoxaline structure, which is significant for its biological interactions. The presence of functional groups such as methoxy and amide contributes to its solubility and reactivity.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole compounds exhibit notable antimicrobial properties. A study synthesized various derivatives and evaluated their activity against multiple bacterial strains. The results showed that some derivatives had minimum inhibitory concentration (MIC) values ranging from 4 to 20 μmol L, outperforming standard antibiotics like cefotaxime and fluconazole .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

| Compound | MIC (μmol L) | Activity Level |

|---|---|---|

| 7a | 4 | High |

| 7d | 6 | Moderate |

| Cefotaxime | 6–12 | Standard |

Anticancer Activity

The anticancer potential of this compound was evaluated against several human cancer cell lines including NCI-H460 (lung), HepG2 (liver), and HCT-116 (colon). The compound exhibited cytotoxicity with IC values indicating significant inhibition of cell growth compared to doxorubicin, a common chemotherapeutic agent.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC (μmol L) | Comparison to Doxorubicin |

|---|---|---|

| NCI-H460 | 3.61 | Higher |

| HepG2 | 3.04 | Higher |

| HCT-116 | 4.20 | Comparable |

Antioxidant Activity

The antioxidant capacity of the compound was assessed through various assays measuring its ability to scavenge free radicals and inhibit lipid peroxidation. Compounds with similar structures demonstrated potent antioxidant activity, with some showing over 90% inhibition compared to Trolox, a standard antioxidant.

Table 3: Antioxidant Activity Assessment

| Compound | Inhibition (%) | Comparison to Trolox (%) |

|---|---|---|

| 7a | 91.2 | Higher |

| 7d | 92.8 | Higher |

| Trolox | 89.5 | Standard |

Case Studies

A notable case study involved the synthesis and characterization of related benzothiazole derivatives that were tested for their biological activities. The findings highlighted the structure-activity relationship (SAR), indicating that modifications in the side chains significantly influenced the antimicrobial and anticancer activities .

In another study focusing on antioxidant properties, derivatives were tested in rat brain homogenates, where they exhibited strong protective effects against oxidative stress .

Q & A

Q. What are the optimal synthetic routes for N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide?

The synthesis typically involves multi-step reactions. For example, a related benzothiazole derivative was prepared via condensation of 6-methoxy-1,3-benzothiazol-2-amine with a functionalized acetyl intermediate under reflux in chloroform, followed by purification via recrystallization (yield: ~22%) . Key steps include:

Q. How is the compound characterized spectroscopically?

Structural confirmation relies on:

- NMR spectroscopy : ¹H and ¹³C NMR to identify proton environments and carbon frameworks (e.g., methoxy groups at δ ~3.76 ppm, aromatic protons at δ 7.0–7.7 ppm) .

- Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ peaks matching theoretical values).

- X-ray crystallography : Resolves intermolecular interactions (e.g., H-bonded dimers, S···S contacts) affecting stability .

Q. What purification methods ensure high compound purity?

- Chromatography : HPLC with C18 columns and gradient elution (acetonitrile/water) for separation of polar byproducts .

- Recrystallization : Ethanol or methanol for removing unreacted starting materials .

Advanced Research Questions

Q. How do intermolecular interactions influence the compound’s reactivity and stability?

X-ray studies of analogous benzothiazoles reveal:

- H-bonding networks : N–H···N bonds stabilize dimers, while C–H···O interactions extend crystal packing .

- Sulfur interactions : Attractive S···S contacts (3.62 Å) enhance solid-state stability, potentially affecting solubility .

- Conformational flexibility : Gauche arrangements of bulky substituents (e.g., adamantyl groups) may hinder enzymatic degradation .

Q. What strategies optimize the compound’s bioactivity in in vitro assays?

- Structure-activity relationship (SAR) : Modifying the quinoxaline core (e.g., introducing electron-withdrawing groups like Cl or F) enhances binding to targets like kinase enzymes .

- Functional group tuning : Methoxy groups on benzothiazole improve membrane permeability, while methyl groups on quinoxaline reduce metabolic clearance .

- Docking studies : Use molecular modeling (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., antioxidant enzymes) .

Q. How can contradictory data in biological assays be resolved?

- Dose-response validation : Replicate assays across multiple concentrations (e.g., 1–100 µM) to identify non-linear effects.

- Control experiments : Test for off-target effects using inhibitors (e.g., ROS scavengers for antioxidant studies) .

- Batch variability analysis : Compare synthetic batches via LC-MS to rule out impurity-driven artifacts .

Methodological Recommendations

- Experimental design : Employ Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent ratio) and reduce trial runs .

- Data analysis : Use statistical tools (e.g., PCA) to correlate structural features (e.g., logP, polar surface area) with bioactivity .

- Crystallography : Prioritize single-crystal X-ray analysis to resolve conformational ambiguities impacting drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.